O-Isobutylhydroxylamine
Overview
Description
O-Isobutylhydroxylamine is an organic compound with the molecular formula C4H11NO. It is characterized by the presence of an isobutyl group attached to a hydroxylamine functional group. This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis .
Scientific Research Applications
O-Isobutylhydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Isobutylhydroxylamine can be synthesized through the O-alkylation of hydroxylamine with isobutyl halides. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of hydroxylamine with isobutyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products. This method ensures a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: O-Isobutylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and acid chlorides are commonly used reagents.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various alkyl and acyl derivatives.
Mechanism of Action
The mechanism of action of O-Isobutylhydroxylamine involves its interaction with nucleophilic and electrophilic centers in biological molecules. It can form covalent bonds with amino acids in proteins, thereby affecting their function. The compound can also act as a reducing agent, donating electrons to various substrates and altering their chemical properties .
Comparison with Similar Compounds
Hydroxylamine: Similar in structure but lacks the isobutyl group.
N-Methylhydroxylamine: Contains a methyl group instead of an isobutyl group.
O-Benzylhydroxylamine: Contains a benzyl group instead of an isobutyl group.
Uniqueness: O-Isobutylhydroxylamine is unique due to its isobutyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other hydroxylamines may not be as effective .
Properties
IUPAC Name |
O-(2-methylpropyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2)3-6-5/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMFZCKCISCDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336799 | |
Record name | O-Isobutylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-62-2, 6084-58-8 | |
Record name | O-Isobutylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2-METHYLPROPYL)HYDROXYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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